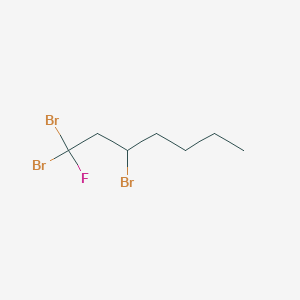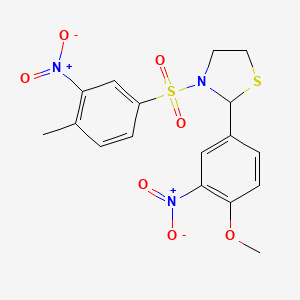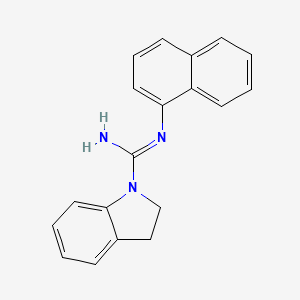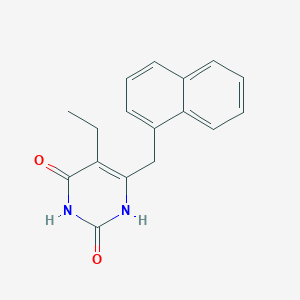![molecular formula C8H9N5S B12576086 3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline CAS No. 195622-62-9](/img/structure/B12576086.png)
3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline is an organic compound that features a tetrazole ring attached to an aniline moiety via a sulfanyl (thioether) linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile. For example, sodium azide can react with a nitrile compound under acidic conditions to form the tetrazole ring.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole derivative with a thiol or a disulfide compound. This reaction often requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage.
Coupling with Aniline: The final step involves coupling the tetrazole-sulfanyl intermediate with an aniline derivative. This can be achieved through a nucleophilic substitution reaction, where the aniline acts as a nucleophile and displaces a leaving group on the tetrazole-sulfanyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in 3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitroaniline, sulfonylaniline, halogenated aniline derivatives
Scientific Research Applications
3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory conditions.
Materials Science: The tetrazole ring’s stability and electronic properties make it useful in the development of advanced materials, such as polymers and explosives.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Antimicrobial Activity: The tetrazole ring may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Uniqueness
3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
195622-62-9 |
|---|---|
Molecular Formula |
C8H9N5S |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C8H9N5S/c9-6-2-1-3-7(4-6)14-5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) |
InChI Key |
VRJHJCRTMKDQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=NNN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)



![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)

![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)



